molecular formula C7H11IN2O B1442119 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 1298032-45-7

1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No. B1442119
M. Wt: 266.08 g/mol
InChI Key: AHLQONPFZPGIPL-UHFFFAOYSA-N
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Description

The compound “1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a complex organic molecule. It contains an iodine atom attached to a pyrazole ring, which is a type of aromatic heterocycle . The molecule also contains a 2-methylpropan-2-ol (also known as tert-butanol) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The iodine atom would be attached to one of the carbon atoms in the pyrazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the iodine atom and the pyrazole ring. The iodine atom could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Microwave Activation in Organic Synthesis

Microwave activation has been explored for the reaction between 1,3,5-trisubstituted pyrazole-4-carbaldehydes and 2-aminoalkan-1-oles, demonstrating the influence of aminoalcohol structure on product formation. This method could potentially apply to the synthesis of related compounds like 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, highlighting the efficiency of microwave-assisted reactions in organic chemistry (Papernaya et al., 2018).

Material Science and OLEDs

Research on Pt(II) complexes with pyrazolate chelates, including pyrazole derivatives, has shown significant potential in organic light emitting diodes (OLEDs) due to their photophysical properties. This work illustrates the application of pyrazole derivatives in developing efficient and mechanoluminescent OLED materials, offering a path for the use of 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol in advanced electronic devices (Huang et al., 2013).

Structural Characterization and Analysis

The structural characterization and Hirshfeld surface analysis of pyrazoline derivatives provide detailed insights into molecular interactions and crystal packing. Such studies are crucial for understanding the properties and potential applications of pyrazole-based compounds in materials science and drug design (Delgado et al., 2020).

Potential Activity as Corrosion Inhibitors

A theoretical study on bipyrazolic-type organic compounds, which are chemically related to 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, has been performed to elucidate their efficiency as corrosion inhibitors. This research indicates the potential application of pyrazole derivatives in protecting metals against corrosion, emphasizing the importance of electronic structure in their activity (Wang et al., 2006).

Safety And Hazards

As with any chemical compound, handling “1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, due to the biological activity of many pyrazole derivatives .

properties

IUPAC Name

1-(4-iodopyrazol-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLQONPFZPGIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=C(C=N1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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